2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClFN5O3/c1-24(2,34-18-9-7-17(25)8-10-18)23(33)27-11-12-31-21-19(13-29-31)22(32)30(15-28-21)14-16-5-3-4-6-20(16)26/h3-10,13,15H,11-12,14H2,1-2H3,(H,27,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFABPZHHURZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F)OC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide (CAS number: 921990-52-5) is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 483.9 g/mol
- Key Functional Groups :
- Chlorophenoxy group
- Pyrazolo[3,4-d]pyrimidine moiety
- Amide linkage
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily in the fields of oncology and neuropharmacology. The following sections detail specific activities and findings.
Anticancer Activity
Several studies have investigated the anticancer potential of compounds similar to the target molecule. For instance, derivatives of pyrazolo[3,4-d]pyrimidines have shown significant cytotoxic effects against various cancer cell lines. Notably:
- Mechanism of Action : These compounds often induce apoptosis through mitochondrial pathways and inhibit key signaling pathways involved in cell proliferation.
- Case Study : A study demonstrated that related pyrazolo compounds exhibited IC values in the low micromolar range against HT-29 (colon cancer) and TK-10 (kidney cancer) cell lines .
Neuropharmacological Effects
The compound's structural similarity to known neuroactive agents suggests potential activity at neurotransmitter receptors:
- Serotonin Receptors : Some derivatives have been shown to act as 5-HT(1A) receptor antagonists, which can modulate serotonin levels and potentially alleviate anxiety and depression symptoms .
Enzyme Inhibition
The compound may also exhibit enzyme inhibitory properties:
- Acetylcholinesterase Inhibition : Similar compounds have been evaluated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases like Alzheimer's . This suggests a potential role in cognitive enhancement or neuroprotection.
Research Findings and Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Variations
The pyrazolo[3,4-d]pyrimidinone core is shared among several pharmacologically active compounds. Below is a comparative analysis:
Key Observations:
- Core Modifications: While the pyrazolo[3,4-d]pyrimidinone core is conserved, substituents on the N1 and C5 positions dictate target specificity. For instance, the 2-fluorobenzyl group in the target compound contrasts with the chromene-linked substituent in Example 53, suggesting divergent biological targets .
- Halogen Effects : Fluorine and chlorine atoms improve metabolic stability and binding affinity via hydrophobic interactions and reduced susceptibility to oxidative metabolism .
- Side Chain Diversity : The 2-methylpropanamide chain in the target compound may confer better solubility compared to bulkier substituents like the tetrahydropyrimidine carboxamide in compound 51 .
Bioactivity and Target Correlations
Evidence from bioactivity clustering () indicates that structurally related compounds often share modes of action. For example:
- Pyrazolo-pyrimidinone derivatives frequently target kinases (e.g., JAK2, EGFR) due to their ATP-competitive binding motifs .
- Chromene-containing analogs (e.g., Example 53) may exhibit dual kinase and topoisomerase inhibition, broadening therapeutic utility .
- Halogenated substituents correlate with enhanced cytotoxicity in cancer cell lines, as seen in compound 51’s activity against NCI-60 panels .
Pharmacokinetic and Physicochemical Properties
- Metabolic Stability : Fluorine substitution (e.g., 2-fluorobenzyl) reduces CYP450-mediated degradation, as observed in related fluorinated kinase inhibitors .
- Solubility : The propanamide side chain likely enhances aqueous solubility relative to sulfonamide or carboxamide derivatives (e.g., Example 53) .
Q & A
Q. What are the key steps in synthesizing 2-(4-chlorophenoxy)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylpropanamide?
The synthesis typically involves:
- Core scaffold preparation : Formation of the pyrazolo[3,4-d]pyrimidin-4-one core via cyclization of substituted pyrazole precursors under reflux conditions (e.g., using acetic acid as a solvent) .
- Functionalization : Introduction of the 2-fluorobenzyl group at position 5 of the pyrazolo-pyrimidine core via nucleophilic substitution or alkylation .
- Acetamide coupling : Reaction of the intermediate with 2-(4-chlorophenoxy)-2-methylpropanoyl chloride under basic conditions (e.g., triethylamine in DMF) to form the final acetamide .
- Purification : Column chromatography or recrystallization to isolate the pure compound .
Q. Which analytical techniques are critical for structural characterization of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and stereochemistry, particularly for the chlorophenoxy and fluorobenzyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves 3D conformation, bond angles, and intermolecular interactions (e.g., hydrogen bonding in the pyrazolo-pyrimidine core) .
Q. How is the compound's preliminary biological activity assessed?
- In vitro assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to evaluate antiproliferative activity .
- Enzyme inhibition studies : Screen against kinases or proteases (e.g., EGFR, CDK2) to identify potential targets .
- Pharmacokinetic profiling : Assess solubility, metabolic stability (e.g., liver microsomes), and membrane permeability (Caco-2 assays) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) improve solubility of intermediates .
- Temperature control : Maintain 60–80°C during cyclization to avoid side reactions .
- Catalyst use : Palladium-based catalysts enhance coupling efficiency in fluorobenzyl group introduction .
- Computational guidance : Quantum mechanics/molecular mechanics (QM/MM) models predict reaction pathways and transition states to refine conditions .
Q. How to resolve contradictions in reported biological activity data?
- Substituent analysis : Compare analogs (e.g., chloro vs. methoxy substituents) to isolate pharmacophore contributions .
- Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity for kinases or other targets .
Q. What computational methods predict the compound's binding modes?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with ATP-binding pockets (e.g., in kinases) .
- Molecular Dynamics (MD) : Simulations (100+ ns) assess stability of ligand-target complexes in physiological conditions .
- Free-energy calculations : MM-PBSA/GBSA quantify binding affinities for SAR refinement .
Q. How to design structure-activity relationship (SAR) studies for this compound?
- Scaffold modifications : Synthesize derivatives with varied substituents (e.g., replacing 2-fluorobenzyl with 3-chlorobenzyl) .
- Bioisosteric replacements : Substitute the chlorophenoxy group with trifluoromethoxy or methylsulfonyl groups .
- Pharmacophore mapping : Use MOE or Discovery Studio to identify critical hydrogen bond acceptors/donors .
Q. What strategies improve the compound's stability under physiological conditions?
- Prodrug design : Introduce ester or amide prodrug moieties to enhance metabolic stability .
- pH optimization : Buffer formulations (pH 6.5–7.4) prevent degradation of the pyrazolo-pyrimidine core .
- Cocrystallization : Co-crystals with cyclodextrins or polymers enhance aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
